N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has garnered interest due to its unique structure, which combines a furan ring with a benzofuran moiety, potentially offering diverse therapeutic applications.
Mechanism of Action
Target of Action
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide is a compound with a unique structure that allows it to interact with various biological targets Similarly, benzofuran derivatives have also been found to be effective against different clinically approved targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a furan derivative reacts with a suitable Grignard reagent to form the desired hydroxypropyl intermediate.
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones.
Coupling of the Furan and Benzofuran Rings: The final step involves coupling the furan and benzofuran rings through an amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the benzofuran moiety.
Benzofuran-2-carboxamide: Contains the benzofuran ring but lacks the furan ring.
2-Hydroxypropyl-furan: Contains the hydroxypropyl group but lacks the benzofuran ring.
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide is unique due to its combination of both furan and benzofuran rings, along with the hydroxypropyl group. This unique structure may contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWXOLIRRNWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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